1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate typically involves multiple steps:
Synthesis of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Alkylation: The 3,5-Dimethyl-1H-pyrazole is then alkylated with an appropriate alkyl halide to introduce the N-methyl group.
Formation of the Ethanamine Derivative: The alkylated pyrazole is reacted with ethylamine to form the ethanamine derivative.
Oxalate Formation: Finally, the ethanamine derivative is treated with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate can be compared with other pyrazole derivatives:
3,5-Dimethyl-1H-pyrazole: The parent compound without the ethanamine and oxalate groups.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: A similar compound with a hydroxyl group instead of the ethanamine group.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide: Another derivative with a different counterion.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.C2H2O4/c1-5(9-4)8-6(2)10-11-7(8)3;3-1(4)2(5)6/h5,9H,1-4H3,(H,10,11);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYHRSIUAGINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)NC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263987-41-2 | |
Record name | 1H-Pyrazole-4-methanamine, N,α,3,5-tetramethyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263987-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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